(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride
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Overview
Description
(6-Bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a bromine atom attached to an imidazo[1,2-a]pyridine ring, and a dimethylmethanamine group. Its molecular formula is C10H12BrN3·HCl, and it is often used in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Similar compounds such as imidazopyridines have been associated with a wide range of applications in medicinal chemistry .
Mode of Action
It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .
Biochemical Pathways
Imidazopyridines, a related class of compounds, are known to interact with various biochemical pathways due to their wide range of applications in medicinal chemistry .
Pharmacokinetics
It is slightly soluble in water , which may impact its bioavailability.
Result of Action
Similar compounds have shown significant biological and therapeutic value .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is incompatible with strong oxidizing agents . It should be stored at room temperature to maintain its stability. Furthermore, its solubility in water could influence its distribution in the body and its interaction with biological targets.
Biochemical Analysis
Biochemical Properties
(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound has been shown to bind to certain enzymes, inhibiting their activity and thus affecting the biochemical pathways they regulate. For instance, it interacts with phosphatidylinositol 3-kinase (PI3K), a key enzyme in cell signaling pathways . The binding of this compound to PI3K inhibits its activity, leading to alterations in downstream signaling events.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PI3K affects the PI3K-AKT signaling pathway, which is crucial for cell growth, proliferation, and survival . By inhibiting PI3K, this compound can induce cell cycle arrest and apoptosis in
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This step often starts with the reaction of 2-aminopyridine with an α-bromoketone.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yields.
Purification: The compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications for pharmaceutical or research use.
Chemical Reactions Analysis
Types of Reactions
(6-Bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The imidazo[1,2-a]pyridine ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Typical conditions involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the core structure.
Scientific Research Applications
(6-Bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds such as 3-bromoimidazo[1,2-a]pyridine and 6-chloroimidazo[1,2-a]pyridine share structural similarities with (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride.
Dimethylmethanamine Derivatives: Compounds like N,N-dimethylmethanamine and its various substituted derivatives are also similar.
Uniqueness
The uniqueness of this compound lies in its specific combination of the imidazo[1,2-a]pyridine core with a bromine atom and a dimethylmethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3.ClH/c1-13(2)7-9-5-12-10-4-3-8(11)6-14(9)10;/h3-6H,7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYMEXAWBPZGDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN=C2N1C=C(C=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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